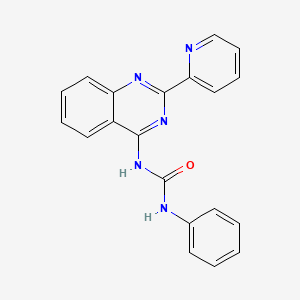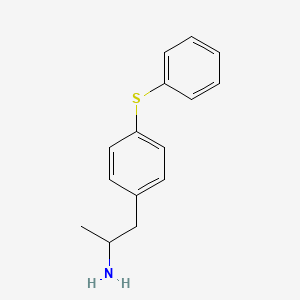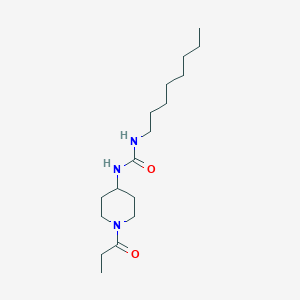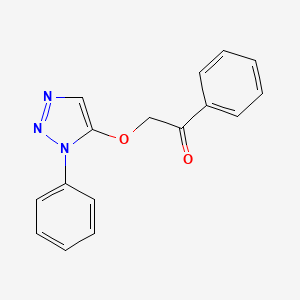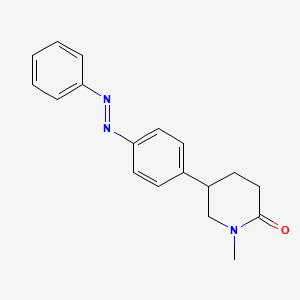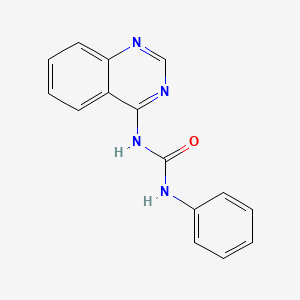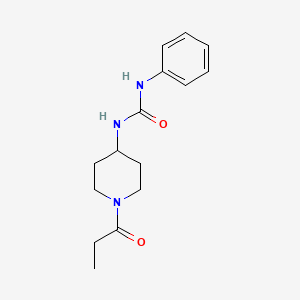
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea is a chemical compound known for its significant biological activities. It is a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea typically involves the reaction of 1-propionylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Reacting 1-propionylpiperidine with phenyl isocyanate in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems for stirring and temperature control.
- Utilizing industrial-scale purification techniques such as recrystallization and large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(1-propionylpiperidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and hypertension.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols. By inhibiting this enzyme, the compound increases the levels of epoxides, which have anti-inflammatory and neuroprotective effects. The molecular targets include:
Soluble epoxide hydrolase: Inhibition leads to increased epoxide levels.
p38 Mitogen-Activated Protein Kinase (MAPK): Inhibition of this kinase reduces inflammation and neuronal damage
Similar Compounds:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: A similar compound with trifluoromethoxy substitution, known for its dual inhibition of soluble epoxide hydrolase and p38 kinase.
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Another similar compound with trifluoromethoxy substitution, used in research for its anti-inflammatory properties
Uniqueness: this compound is unique due to its specific inhibition of soluble epoxide hydrolase without affecting other enzymes significantly. This selectivity makes it a valuable compound for studying the role of epoxides in biological systems and for developing targeted therapies .
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
1-phenyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C15H21N3O2/c1-2-14(19)18-10-8-13(9-11-18)17-15(20)16-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,16,17,20) |
InChI-Schlüssel |
XOEKGIBLQVJFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



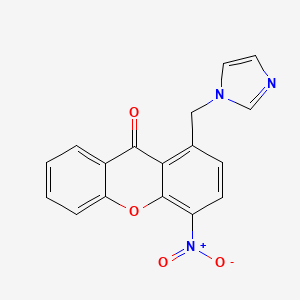
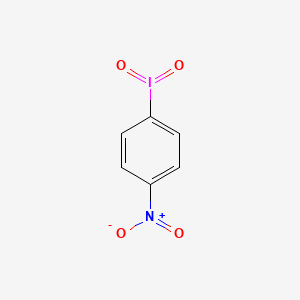


![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
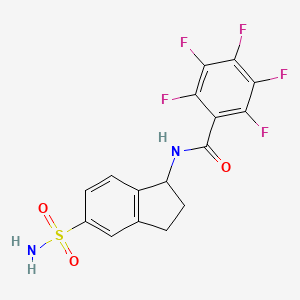
![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
